molecular formula C8H14N2O2 B1167909 tmrB protein CAS No. 119883-57-7

tmrB protein

Cat. No.: B1167909
CAS No.: 119883-57-7
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Description

The TmrB protein is an ATP-binding protein responsible for conferring resistance to the antibiotic tunicamycin in Bacillus subtilis . This recombinant protein is localized to the membrane fraction and is characterized by a novel structure: it features an ATP-binding consensus sequence in its N-terminal region and is anchored to the membrane via an amphiphilic alpha-helix at its C-terminus, rather than a typical hydrophobic transmembrane stretch . Research has demonstrated that the C-terminal 18 amino acids are essential for this membrane binding, and mutations disrupting either this region or the N-terminal ATP-binding site abolish the protein's ability to confer tunicamycin resistance . The this compound is a valuable tool for researchers investigating fundamental mechanisms of antibiotic resistance, particularly those related to reduced antibiotic permeability . It serves as an excellent model system for studying the structure and function of ATP-binding proteins and their role in membrane transport processes. Furthermore, studies on the well-characterized heterodimeric ABC transporter TmrAB (where TmrB is a subunit) provide insights into conformational changes and energy coupling in transport systems, with relevance for understanding multidrug resistance . This product is strictly for research purposes in laboratory settings.

Properties

CAS No.

119883-57-7

Molecular Formula

C8H14N2O2

Synonyms

tmrB protein

Origin of Product

United States

Molecular Mechanisms of Tunicamycin Resistance Mediated by Tmrb Protein

Mechanistic Basis of Tunicamycin (B1663573) Inactivation or Efflux

The precise molecular mechanism by which TmrB protein confers tunicamycin resistance has been investigated through various studies. While early hypotheses explored possibilities such as direct inactivation of the antibiotic or its active efflux from the cell, research has shed light on specific characteristics of TmrB that contribute to this resistance.

ATP-Binding and Hydrolysis by this compound

The this compound is characterized by the presence of an ATP-binding consensus sequence located in its N-terminal region. wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orgnih.govguidetopharmacology.org Experimental evidence, including photoaffinity cross-linking with azido-[α-³²P]ATP, has demonstrated that the wild-type this compound is capable of binding ATP. guidetopharmacology.orgfishersci.ca Mutations introduced within this N-terminal consensus sequence have been shown to abolish the protein's ability to bind ATP. guidetopharmacology.orgfishersci.ca Crucially, these same mutations render the tmrB gene unable to confer tunicamycin resistance in B. subtilis, even when present in a multicopy state. guidetopharmacology.orgfishersci.ca This highlights the essential nature of ATP binding for TmrB-mediated resistance.

While TmrB is established as an ATP-binding protein, direct evidence for its ATP hydrolysis (ATPase) activity in Bacillus subtilis has not been clearly demonstrated in the provided search results focusing on B. subtilis TmrB. It is important to distinguish this from the TmrAB system found in Thermus thermophilus, which is a heterodimeric ABC transporter with ATPase activity, where TmrB plays a regulatory role in ATP hydrolysis alongside TmrA. tci-chemical-trading.comamdb.online The B. subtilis TmrB, however, is described as a novel ATP-binding protein whose mechanism, while requiring ATP binding, does not necessarily involve ATP hydrolysis by TmrB itself for tunicamycin resistance. guidetopharmacology.orgfishersci.ca

Proposed Role as a Phosphotransferase in Tunicamycin Modification

Based on structural similarities to known phosphotransferases, such as TmrD from Deinococcus radiodurans, a role for TmrB as a phosphotransferase that could inactivate tunicamycin through phosphorylation has been proposed. TmrD, a homologous protein, has a structure that suggests a potential mechanism involving phosphate (B84403) transfer to hydroxyl groups on the ribose ring of tunicamycin's uracil (B121893) nucleotide.

However, experimental investigations specifically on Bacillus subtilis TmrB have not detected phosphotransferase activity towards tunicamycin. Therefore, while the structural homology suggests a potential function, the direct phosphorylation of tunicamycin by B. subtilis TmrB has not been confirmed and does not appear to be the primary mechanism of resistance in this organism based on current findings.

Role of this compound as a Membrane-Associated Efflux Component

This compound is found to be associated with the cellular membrane in Bacillus subtilis. wikipedia.orgguidetopharmacology.orgfishersci.ca Although the protein is largely hydrophilic, its C-terminal region contains approximately 18 amino acids capable of forming an amphiphilic alpha-helix, which is essential for its membrane binding. wikipedia.orgguidetopharmacology.orgfishersci.ca Disrupting this C-terminal helix leads to the release of TmrB into the cytoplasm. guidetopharmacology.orgfishersci.ca Studies indicate that TmrB is primarily located in the inner membrane fraction. guidetopharmacology.org Its membrane association appears to be more stable in B. subtilis compared to Escherichia coli.

While TmrB's sequence does not show homology to known bacterial efflux transporters like those belonging to the ABC transporter family or the Tet protein family, it has been hypothesized that TmrB might function in reducing the intracellular concentration of tunicamycin. guidetopharmacology.org This could potentially occur either by blocking the uptake of tunicamycin into the cell or by acting as an efflux pump to export the antibiotic. guidetopharmacology.org The classification of TmrB-mediated resistance mechanism in some databases is "reduced permeability to antibiotic", which aligns with the idea of decreased intracellular accumulation of tunicamycin. The ability of TmrB to bind directly and strongly to tunicamycin has also been demonstrated, with the C-terminal region potentially involved in this binding. wikipedia.orgnih.govguidetopharmacology.org This binding capability, coupled with its membrane localization, supports a role in interacting with tunicamycin at the membrane level.

Genetic Regulation of tmrB Gene Expression

The level of tmrB gene expression is a critical determinant of tunicamycin resistance in Bacillus subtilis. Increased production of this compound directly correlates with a higher degree of resistance to the antibiotic. wikipedia.orgguidetopharmacology.orgfishersci.camitoproteome.orgmicrobenotes.com

Transcriptional Control Mechanisms Governing tmrB

Resistance to tunicamycin in certain B. subtilis mutants has been linked to genetic alterations that result in increased tmrB transcription. One notable mechanism is the tandem amplification of a chromosomal region encompassing the tmrB gene. wikipedia.orgguidetopharmacology.org This gene amplification leads to multiple copies of tmrB, thereby increasing the gene dosage and consequently the level of tmrB mRNA and this compound. wikipedia.org The extent of amplification is proportional to the level of resistance observed. wikipedia.org

Another identified mechanism involves specific mutations within the tmrB locus itself. For instance, the tmrB8 mutation in B. subtilis involves a 28-bp direct repeat insertion located between the putative -10 region and the Shine-Dalgarno sequence of the tmrB gene. guidetopharmacology.orgmicrobenotes.com This insertion is thought to influence transcriptional control, leading to elevated tmrB expression. These findings indicate that the transcriptional regulation of tmrB is a key factor in mediating tunicamycin resistance.

Regulatory Elements and Transcription Factors Influencing tmrB Transcription

The expression of the tmrB gene is linked to the development of tunicamycin resistance. An increase in tmrB gene expression is predicted to enhance resistance in Bacillus subtilis ebi.ac.ukasm.org. The tmrB gene is part of an operon in Bacillus subtilis uni-goettingen.de. While the precise regulatory elements and transcription factors specifically controlling tmrB transcription are not extensively detailed in the search results, bacterial transcription is generally controlled by regulatory factors, including transcription factors (TFs) and two-component systems (TCSs), which interact with specific DNA elements mdpi.comnih.gov. These regulators can act as activators or repressors of target gene transcription mdpi.com. Some studies categorize TmrB within families of transcription factors or discuss tmrB-like gene regulation in the broader context of transcriptional control, suggesting its expression may be subject to complex regulatory networks responsive to environmental stimuli mdpi.comresearchgate.netbiorxiv.org. For instance, tmrB expression in Bacillus amyloliquefaciens FZB42 was observed to be down-regulated under certain conditions related to root exudates, although the specific regulatory mechanism was not elucidated in that context d-nb.info.

Protein-Ligand Interaction Dynamics of TmrB with Tunicamycin

Direct interaction between this compound and tunicamycin has been experimentally demonstrated ebi.ac.ukoup.comfrontiersin.orgnih.govtandfonline.comoup.com. This binding is central to the mechanism by which TmrB confers resistance.

Identification of Tunicamycin Binding Sites on this compound

Studies using mutant proteins have indicated that the C-terminal region of the this compound might be involved in the binding to tunicamycin ebi.ac.uknih.govtandfonline.com. TmrB is a protein of approximately 22.5 kDa with a predicted C-terminal amphiphilic alpha-helix that may be involved in membrane anchoring ebi.ac.ukebi.ac.uknih.govtandfonline.com. While the exact residues constituting the tunicamycin binding site require further detailed structural analysis, experimental evidence supports the role of the C-terminal part of the protein in this interaction ebi.ac.uknih.govtandfonline.com.

Molecular Determinants of Tunicamycin Recognition by TmrB

The molecular determinants governing the specific recognition of tunicamycin by TmrB involve structural features of both the protein and the antibiotic. TmrB is an ATP-binding protein, possessing a conserved Walker A ATP-binding signature motif in its N-terminal region nih.govebi.ac.ukuniprot.orgnih.gov. While ATP binding is essential for TmrB function in conferring resistance, the interaction with tunicamycin appears to involve a distinct region, potentially the C-terminus ebi.ac.uknih.govtandfonline.com. The ability of TmrB to bind tunicamycin suggests specific recognition based on the chemical structure of tunicamycin, which is a complex nucleoside antibiotic composed of uracil, tunicamine, N-acetylglucosamine, and a fatty acid nih.gov. The precise amino acid residues within the C-terminal region or other parts of TmrB that form direct contacts with tunicamycin and the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions) are subjects for further investigation, potentially through techniques like site-directed mutagenesis and structural analysis.

Recent structural studies on TmrD, a tunicamycin resistance protein from Deinococcus radiodurans with sequence similarity to TmrB, suggest that these proteins might function as phosphotransferases nih.govresearchgate.net. This hypothesis proposes that the mechanism of resistance could involve the phosphorylation and thus inactivation of tunicamycin, potentially at one of the hydroxyl groups on the ribose ring of its uracil nucleotide moiety nih.gov. If TmrB shares this phosphotransferase activity, the molecular determinants of recognition would also involve residues critical for positioning tunicamycin in the active site for phosphate transfer from ATP nih.gov.

Kinetic and Affinity Studies of TmrB-Tunicamycin Interaction

Based on the available information, a summary of key features of this compound is presented in the table below:

FeatureDescriptionSource(s)
Primary OrganismBacillus subtilis mcmaster.camcmaster.caoup.comebi.ac.uknih.gov
FunctionConfers resistance to tunicamycin mcmaster.camcmaster.caoup.comebi.ac.uknih.gov
Protein TypeATP-binding membrane protein oup.comnih.govebi.ac.ukebi.ac.ukuniprot.org
Molecular Weight (B. sub.)~22.5 kDa ebi.ac.uknih.govtandfonline.com
Proposed Resistance Mech.Reduced permeability, Efflux, or Phosphorylation/Inactivation mcmaster.camcmaster.cauea.ac.uknih.govnih.govresearchgate.net
Tunicamycin BindingYes, binds directly to tunicamycin ebi.ac.ukoup.comfrontiersin.orgnih.govtandfonline.comoup.com
Region Involved in BindingC-terminal region implicated ebi.ac.uknih.govtandfonline.com
ATP Binding MotifN-terminal Walker A motif nih.govebi.ac.ukuniprot.orgnih.gov
GenetmrB mcmaster.camcmaster.caebi.ac.ukasm.org

Tmrb Protein Involvement in Cellular Transport Systems

TmrB Protein as a Component of the Twin-Arginine Translocation (Tat) Pathway

The Twin-Arginine Translocation (Tat) pathway is a specialized protein export system found in prokaryotes, archaea, and plant chloroplasts. ebi.ac.ukwikipedia.orgnih.gov A key characteristic of the Tat pathway is its capacity to transport proteins that have already folded in the cytoplasm, a feature that distinguishes it from the Sec pathway. ebi.ac.ukwikipedia.orgnih.govnih.gov In many bacterial systems, the core Tat translocase comprises TatA, TatB, and TatC proteins. wikipedia.orgnih.gov TmrB functions as a TatB homolog in certain organisms, such as the Gram-positive bacterium Bacillus subtilis. ontosight.ai

In organisms where TmrB is part of the Tat system, it functions within the TatBC complex. This complex acts as the initial receptor for proteins destined for Tat-dependent transport, recognizing their signal peptides. ontosight.ai The association of a substrate protein with the TatBC complex is a crucial step that precedes the formation of the active translocation channel. The TatBC complex interacts dynamically with TatA proteins to assemble the functional translocase. ontosight.ai Within the TatBC complex, TatC is thought to engage with the N-terminal region of the substrate's twin-arginine signal peptide. d-nb.info This interaction is followed by deeper insertion of the signal peptide into TatC, leading to contact between a hydrophobic region of the signal peptide and the transmembrane segment of TatB (TmrB). d-nb.info This interaction is hypothesized to trigger the recruitment and oligomerization of TatA molecules, which are believed to form a transient, protein-conducting channel across the membrane. nih.govd-nb.inforesearchgate.net Recent findings suggest that TatA proteins associate with the TatBC complex in clusters and that larger TatBC complexes exhibit a higher affinity for TatA, implying that these larger complexes may represent more advanced stages of functional assembly. nih.gov

The specificity of the Tat pathway for its substrates is primarily determined by the recognition of a conserved twin-arginine motif located within the N-terminal signal peptide of the transported proteins. ebi.ac.ukwikipedia.orgnih.gov The TatBC complex, including TmrB where present, is the key component responsible for binding this signal peptide. nih.govontosight.ai The interaction between the signal peptide and the TatBC receptor is essential for initiating the translocation process. nih.govresearchgate.net While the twin-arginine motif is critical, other elements within the signal peptide and potentially features of the folded protein cargo can also contribute to recognition and influence the efficiency of transport. nih.govd-nb.info Studies in Bacillus subtilis have shown that different TatAC systems, which include TmrB as a TatB counterpart, can recognize similar signal peptide motifs, although they may display preferences for specific substrates. nih.gov This suggests that while the fundamental mechanism of signal peptide recognition is conserved, variations in the composition and structure of the Tat components, including TmrB, can contribute to substrate specificity.

This compound within ABC Transporter Systems (e.g., TmrAB)

TmrB is also a constituent subunit in certain ATP-Binding Cassette (ABC) transporter systems, notably forming a heterodimer with TmrA to constitute the TmrAB transporter in Thermus thermophilus. nih.govpnas.orgelifesciences.org ABC transporters represent a vast superfamily of membrane proteins that utilize the energy derived from ATP binding and hydrolysis to mediate the transport of a wide array of substrates across cellular membranes. elifesciences.orguni-frankfurt.deelifesciences.org The TmrAB complex, for instance, has been characterized as a multidrug transporter capable of exporting various compounds. nih.govpnas.org

Substrate Specificity and Transport Profile of TmrB-Containing ABC Transporters

TmrB-containing ABC transporters, particularly the TmrAB complex, exhibit broad substrate specificity. TmrAB from Thermus thermophilus is capable of transporting a diverse range of substrates, including both soluble and membrane-associated compounds pnas.orgresearchgate.net. This broad specificity is comparable to that of the human antigenic peptide transporter TAP, and TmrAB can functionally replace TAP in cell-based experiments pnas.org.

Research has shown that TmrAB can transport the fluorescent dye Hoechst 33342 nih.govpnas.org. The transport of Hoechst 33342 by TmrAB is inhibited by verapamil, a known inhibitor of certain multidrug resistance transporters nih.gov. This suggests that TmrAB interacts with and transports these types of molecules.

The broad substrate recognition in ABC transporters like TmrAB is a significant characteristic of multidrug resistance (MDR) transporters nih.govpnas.org. While the precise mechanism for recognizing such diverse substrates is still under investigation, structural studies of other ABC transporters with broad specificity, such as human ABCB1 (P-glycoprotein), have revealed large internal cavities capable of accommodating multiple binding sites for chemically unrelated compounds nih.gov. In TmrAB, an arginine cluster in TmrB at the rim of the lateral gate is implicated in mediating association with the headgroups of lipidic substrates pnas.orgresearchgate.net.

The transport profile of TmrAB involves the concentration of substrate. TmrAB has been shown to concentrate substrate several thousandfold, demonstrating its efficiency as an exporter pnas.org.

Data on TmrAB substrate interactions:

Substrate/InhibitorEffect on TmrAB ActivityIC₅₀ (if applicable)Reference
Hoechst 33342TransportedNot specified nih.govpnas.orgresearchgate.net
VerapamilInhibits transport83 µM nih.gov
Lipidic SubstratesAssociation mediated by TmrB arginine clusterNot specified pnas.orgresearchgate.net
Diverse compoundsTransportedNot specified pnas.orgresearchgate.net

Conformational Changes and ATP-Driven Transport Cycles of TmrB-Containing Complexes

The transport cycle of TmrB-containing ABC transporters, as exemplified by the TmrAB complex, involves significant conformational changes driven by the binding and hydrolysis of ATP in the nucleotide-binding domains biorxiv.orgnih.govnih.govpnas.org. The cycle progresses through distinct states, including inward-facing (IF), occluded, and outward-facing (OF) conformations biorxiv.orgnih.govpnas.orgresearchgate.net.

The generally accepted model for the ABC transport cycle involves the following steps:

Inward-Facing State: The transporter is open to the cytoplasm, with high affinity for substrate biorxiv.orgnih.gov.

Substrate and ATP Binding: Substrate binds to the TMDs, and ATP molecules bind to the NBDs biorxiv.orgnih.govpnas.org.

NBD Dimerization and Conformational Change: ATP binding promotes the dimerization of the two NBDs. This dimerization is coupled to large conformational rearrangements in the TMDs, leading to a transition from the inward-facing to an outward-facing or occluded state, where the substrate binding site is exposed to the extracellular space or lumen biorxiv.orgnih.govpnas.org.

Substrate Release: In the outward-facing state, the affinity for the substrate is lowered, leading to its release biorxiv.orgnih.gov.

ATP Hydrolysis: Hydrolysis of ATP in the NBDs provides the energy to reset the transporter biorxiv.orgnih.gov.

Dissociation of NBDs and Return to Inward-Facing State: ATP hydrolysis leads to the dissociation of the NBD dimer and the return of the transporter to the inward-facing conformation, ready for another transport cycle biorxiv.orgnih.gov.

In the heterodimeric TmrAB complex, there is a notable asymmetry in the ATP hydrolysis sites. The TmrA subunit contains a canonical Walker B motif and is catalytically active for ATP hydrolysis, while the TmrB subunit has a degenerate Walker B motif with a substitution (aspartate instead of glutamate) and is deficient in ATP hydrolysis nih.govbiorxiv.org. Despite this asymmetry, both ATP binding sites are involved in the transport cycle nih.gov. The canonical site in TmrA is crucial for the transition from the ATP/ATP-bound state to the ADP/ATP state researchgate.net. The non-canonical site in TmrB appears to have a regulatory role, and its slow ATP hydrolysis is dependent on the formation of a post-hydrolysis state in the canonical site, indicating allosteric coupling between the two sites nih.gov.

Conformational changes in the NBDs are allosterically coupled to rearrangements in the TMDs biorxiv.orgpnas.org. Coupling helices at the NBD-TMD interface play a pivotal role in transmitting these changes pnas.org. Specific motifs, such as the peptide sensor motif (also referred to as the GRD motif), located in intracellular loops, are critical for coordinating domain rearrangements and stabilizing the outward-facing conformation necessary for export biorxiv.orgnih.govbiorxiv.org. Mutations in the peptide sensor motif can alter ATP hydrolysis rates and substrate release, suggesting its involvement in the allosteric network connecting the NBDs and TMDs biorxiv.org. The C-terminal zipper helices in TmrAB are also essential for efficient substrate translocation and are implicated in guiding the conformational changes during transport pnas.orgresearchgate.net.

Structural studies, including cryo-EM and X-ray crystallography, have provided snapshots of different conformational states of TmrAB, offering insights into the transport cycle biorxiv.orgpnas.orgbiorxiv.org. These studies support a mechanism where ATP binding induces NBD dimerization and the transition to the outward-facing state, while ATP hydrolysis facilitates the return to the inward-facing state biorxiv.orgnih.govpnas.org. The observed conformational asymmetry in TmrAB, similar to other heterodimeric transporters, likely reflects the processive hydrolysis of ATP at the two non-equivalent NBDs biorxiv.org.

Data on TmrAB ATP Hydrolysis:

ParameterValue at 68 °CNotesReference
Km (ATP)0.9 mMMichaelis constant for ATP hydrolysis nih.gov
kcat (ATP)9 s⁻¹Turnover number for ATP hydrolysis nih.gov

The transition to the outward-facing state in TmrAB has been shown to be strictly dependent on vanadate (B1173111) trapping, suggesting that the formation of the hydrolytic transition state is a crucial point in the ATP hydrolysis-driven power stroke in this heterodimeric complex nih.govpnas.org.

Tmrb Like Proteins in Transcriptional Regulatory Networks

Identification and Characterization of TrmB-like Transcriptional Regulators

TrmB-like proteins are identified based on conserved structural and sequence features. They are characterized by their ability to bind DNA and, in many cases, to interact with effector molecules, such as sugars, which modulate their regulatory activity. uniprot.orgnih.gov

Molecular Features and Structural Motifs of TrmB-like Proteins

A defining feature of TrmB-like proteins is the presence of an N-terminal DNA binding domain (DBD). osti.govuniprot.orgnih.gov This domain typically contains a helix-turn-helix (HTH) or a winged-helix-turn-helix (wHTH) motif, which is common among many bacterial and archaeal DNA-binding proteins. osti.govnih.govuniprot.orgebi.ac.ukunit.no These motifs are associated with Pfam family PF01978 and InterPro entry IPR002831. osti.govuniprot.orgnih.govncbs.res.inresearchgate.netresearchgate.netmpg.deuniprot.orguniprot.orgstring-db.orgucla.edu

Many TrmB-like proteins also possess a C-terminal effector binding domain (EBD), corresponding to Pfam family PF11495. uniprot.orgebi.ac.ukucla.edumolbiolcell.orgebi.ac.uk This domain is responsible for binding to various ligands, such as sugars, which act as inducers or co-repressors, influencing the protein's DNA binding activity. uniprot.orgnih.govresearchgate.netmolbiolcell.org The EBD often contains conserved amino acid residues, including Gly and Glu, important for effector interaction. nih.gov However, some TrmB-like proteins, like TrmBL2, lack this C-terminal sugar-binding domain. researchgate.netnih.govnnlm.gov

Structural studies have revealed that TrmB shares a dimerization motif involving a coiled-coil structure. uniprot.orgmolbiolcell.org Specific amino acid residues within the DBD are critical for DNA recognition; for instance, Tyrosine at position 50 in Pyrococcus furiosus TrmB has been identified as essential for target DNA binding. nih.gov

Oligomerization States and Their Impact on Regulatory Function

TrmB-like proteins function through oligomerization, most commonly forming dimers via a coiled-coil motif. uniprot.orgmolbiolcell.org The oligomerization state can be influenced by the presence of effector molecules. For example, TrmBL1 can exist as a tetramer and transition to octamers upon binding of inducer molecules like maltotriose (B133400) or maltose. ebi.ac.uk

The oligomerization state directly impacts the protein's DNA binding properties and, consequently, its regulatory function. Different oligomeric forms may exhibit altered affinities or specificities for DNA binding sites. TrmBL2, for instance, forms dimers and higher-order oligomers, including tetramers, and its DNA binding can be non-sequence-specific with positive cooperativity. nih.govnnlm.gov Effector binding can induce conformational changes that affect the arrangement of DNA-binding domains within the oligomer, leading to differential binding to various promoter sequences. molbiolcell.org

Comparative Analysis of TrmB-like Paralogs and Their Regulatory Diversity

Many archaeal genomes encode multiple TrmB-like paralogs, reflecting a diversification of regulatory roles within this protein family. For instance, Pyrococcus furiosus contains at least four different TrmB-like proteins, while Haloferax volcanii encodes five. nih.govstring-db.orgebi.ac.uk

Comparative genomic analyses suggest that while orthologs often share similar functions, paralogs can diverge functionally, and their genomic context can provide clues about their specific roles. The presence of multiple TrmB-like paralogs allows for a complex and finely tuned regulation of metabolic pathways in response to varying nutrient availability.

DNA Binding Specificity and Promoter Recognition by TrmB-like Proteins

TrmB-like proteins exert their regulatory effects by binding to specific or semi-specific DNA sequences located in the promoter regions of target genes. ncbs.res.inresearchgate.netmolbiolcell.orgebi.ac.uk

Recognition of Conserved DNA Motifs (e.g., TGM Sequence)

A notable conserved DNA motif recognized by some TrmB-like proteins, particularly in Thermococcales, is the Thermococcales Glycolytic Motif (TGM). nih.govncbs.res.inresearchgate.netresearchgate.netebi.ac.uk The TGM has a consensus sequence of TATCAC-N5-GTGATA and is characterized by a conserved inverted repeat. nih.gov This motif is frequently found upstream of genes involved in sugar metabolism, including glycolytic enzymes and sugar transporters. nih.govncbs.res.inebi.ac.uk The position of the TGM relative to core promoter elements like the BRE/TATA box can influence the regulatory outcome, sometimes overlapping the transcription start site and interfering with RNA polymerase binding. nih.govncbs.res.inebi.ac.uk

While the TGM is a key recognition site for some TrmB-like proteins like TrmBL1, other members of the family recognize different DNA sequences. researchgate.netmolbiolcell.orgebi.ac.uk For instance, P. furiosus TrmB binds to a palindromic sequence (TACTNNNAGTA) in the promoter of the TM operon and a distinct non-palindromic sequence in the MD operon promoter. nih.govresearchgate.netmolbiolcell.org The ability to recognize multiple distinct operator sequences is a notable property of TrmB. molbiolcell.org

Determinants of DNA Binding Affinity and Specificity

The DNA binding affinity and specificity of TrmB-like proteins are determined by their structural features, particularly the HTH/wHTH motif in the N-terminal DBD, and are significantly modulated by the binding of effector molecules. nih.govmolbiolcell.orgebi.ac.uk

Specific amino acids within the recognition helix of the HTH motif, such as Tyrosine 50 in P. furiosus TrmB, are crucial for establishing contact with the DNA. nih.gov The interaction with effector molecules can induce allosteric conformational changes in the protein, affecting the arrangement of the DNA-binding domains and altering their affinity and specificity for different DNA sequences. molbiolcell.org This allosteric regulation allows TrmB-like proteins to act as molecular switches, integrating signals from the cellular environment (e.g., sugar availability) to control gene expression. researchgate.netmolbiolcell.org

Studies have shown quantitative differences in DNA binding affinity. For example, TrmBL1 exhibits a higher binding affinity for the MD promoter (Kd 0.2 µM) compared to the TM promoter (Kd 1.2 µM). ebi.ac.uk The cooperative binding behavior observed for some TrmB-like proteins, such as the positive cooperativity of TrmBL2 binding to DNA, also contributes to their regulatory characteristics. nih.gov

Table 1: Comparative Features of Selected Pyrococcus furiosus TrmB-like Proteins

FeatureTrmBTrmBL1 (PF0124, Tgr)TrmBL2 (PF0496)
Molecular Weight~38 kDa148.8 kDa (Tetramer), Octamers with inducer ebi.ac.uk30.6 kDa nih.gov
DomainsN-terminal DBD (HTH/wHTH), C-terminal EBD nih.govuniprot.orgebi.ac.ukN-terminal DBD (HTH/wHTH), C-terminal EBD nih.govebi.ac.ukN-terminal DBD (HTH/wHTH), lacks sugar-binding EBD researchgate.netnih.govnnlm.gov
Effector BindingBinds maltose, trehalose, sucrose (B13894), glucose, maltotriose researchgate.netmolbiolcell.orgBinds maltose, maltotriose nih.govresearchgate.netebi.ac.ukNo sugar binding domain researchgate.netnih.govnnlm.gov
Key Recognition MotifTACTNNNAGTA (TM), non-palindromic (MD) nih.govresearchgate.netmolbiolcell.orgTGM (TATCAC-N5-GTGATA) nih.govncbs.res.inresearchgate.netresearchgate.netebi.ac.ukNon-sequence-specific binding with high/low affinity sites nih.gov
Regulatory RoleRepressor (TM, MD), increased repression with glucose nih.govresearchgate.netmolbiolcell.orgRepressor (MD, glycolytic), Activator (gluconeogenic) ncbs.res.inresearchgate.netresearchgate.netGlobal repressor, chromatin binding protein osti.govnih.gov
OligomerizationDimer uniprot.orgmolbiolcell.orgTetramer, Octamer with inducers ebi.ac.ukDimer, higher-order oligomers (Tetramer) nih.govnnlm.gov

Table data is based on information from citations nih.govuniprot.orgebi.ac.ukncbs.res.inresearchgate.netresearchgate.netmolbiolcell.orgebi.ac.uknih.govnnlm.gov.

Influence of Inducers on DNA Binding and Transcriptional Activity

The activity of transcription factors, including TmrB-like proteins, can be significantly influenced by the presence of inducer molecules. Inducers are small molecules that can modulate transcription by interacting with regulatory proteins, such as repressors or activators. lumenlearning.com This interaction can alter the conformation of the regulatory protein, thereby affecting its ability to bind to DNA and consequently influencing the transcription of target genes. lumenlearning.comlibretexts.org

In the context of TmrB-like proteins, which can function as transcriptional regulators, the binding of specific inducer molecules is expected to impact their DNA binding affinity and subsequent transcriptional activation or repression. While specific details regarding the interaction of inducers directly with TmrB protein and its DNA binding were not extensively detailed in the search results, the general principle for transcriptional regulators holds: the presence or absence of an inducer can switch gene expression on or off by mediating the binding of the regulatory protein to the promoter or operator regions of target genes. lumenlearning.comlibretexts.org The concentration of a transcription factor can also influence its DNA residence time, which in turn affects transcriptional activity. frontiersin.org

Modulation of Gene Expression by TrmB-like Proteins

TmrB-like proteins modulate gene expression, thereby influencing various cellular processes. This modulation is a key aspect of their function within transcriptional regulatory networks. nih.gov The ability of these proteins to regulate gene expression contributes to cellular adaptation and physiological responses. researchgate.netnih.gov

Regulation of Metabolic Pathways (e.g., Glycolysis, Sugar Transport)

Transcriptional regulators, including TmrB-like proteins, can play a role in the regulation of metabolic pathways. Glycolysis, for instance, is a fundamental metabolic pathway that converts glucose into pyruvate (B1213749) and generates ATP. nih.govwikipedia.org The regulation of glycolysis is crucial for meeting cellular energy demands and adapting to varying physiological conditions. wikipedia.orgopenaccessjournals.com Enzymes involved in glycolysis are subject to allosteric regulation by metabolites, and their expression can be controlled at the transcriptional level. nih.govopenaccessjournals.com

Sugar transport is another metabolic process that is tightly regulated, often at the transcriptional level, to control the uptake of essential carbon sources like glucose, fructose, and sucrose into the cell. nih.gov While direct evidence from the search results specifically linking TmrB-like proteins to the transcriptional regulation of glycolysis or sugar transport pathways was not prominent, it is a common function for transcriptional regulators to control the expression of genes encoding enzymes and transporters involved in nutrient metabolism. The involvement of TmrB in tunicamycin (B1663573) resistance, a compound that interferes with cell wall synthesis which is linked to metabolic processes, hints at a potential, albeit indirect, connection to metabolic regulation.

Impact on Cellular Physiology and Adaptations

The modulation of gene expression by TmrB-like proteins has a direct impact on cellular physiology and enables adaptations to environmental changes or stress. Gene regulation is critical for controlling protein levels and cellular phenotypes. wikipedia.org Changes in gene expression patterns can lead to significant physiological adaptations. nih.gov For example, protein supplementation can impact the skeletal muscle transcriptome and enhance physiological adaptations to endurance training. nih.gov Similarly, cells can undergo physiological adaptations, such as changes in receptor expression (upregulation or downregulation), in response to external stimuli. wikipedia.org

The role of TmrB in conferring resistance to tunicamycin in Bacillus subtilis is a clear example of its impact on cellular adaptation. nih.gov Tunicamycin is an antibiotic that inhibits the synthesis of N-linked glycans, affecting cell wall formation and other glycoproteins. Resistance to this compound mediated by TmrB suggests that this protein influences pathways that counteract the effects of tunicamycin, thereby allowing the cell to adapt and survive in its presence. This adaptation is likely achieved through the transcriptional regulatory activities of TmrB, leading to altered expression of genes involved in relevant cellular processes. Proteins in general play a significant role in cellular events like membrane trafficking or membrane tension adaptations. researchgate.net

Compound Names and PubChem CIDs

Structural Biology and Biophysical Characterization of Tmrb Protein

High-Resolution Structural Determination Approaches

Determining the high-resolution structure of membrane proteins like TmrB presents unique challenges due to their hydrophobic nature and the difficulty in obtaining stable, well-ordered crystals or homogeneous samples for analysis. Nevertheless, techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into the structure and conformation of TmrB and related proteins.

X-ray Crystallography Studies of TmrB Protein and Homologs (e.g., TmrD)

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of proteins by analyzing the diffraction patterns of X-rays passed through a protein crystal. nih.govmcmaster.caspgykj.comufrgs.br This method allows researchers to map the arrangement of atoms within a protein. mcmaster.caspgykj.com Obtaining high-quality protein crystals is a critical first step, and the quality of the resulting X-ray data is directly dependent on the precision and regularity of these crystals. mcmaster.caspgykj.com

Studies involving the heterodimeric ABC exporter TmrAB, which includes TmrB, have utilized X-ray crystallography. A crystal structure of TmrAB with a resolution of 2.7 Å was reported in 2017. nih.gov This structure provided detailed information, including the identification of a pocket in TmrB formed between two transmembrane segments, which contained 5 arginine residues. nih.gov X-ray crystallography can identify the location of small molecules bound to membrane proteins, though structural refinement for disordered ligands can lead to ambiguity. nih.gov

The X-ray crystal structure of a truncated form of TmrD, a tunicamycin-resistance protein from Deinococcus radiodurans and a homolog of TmrB, has been determined to 1.95 Å resolution. nih.gov This was the first reported structure for a member of the tunicamycin-resistance family. nih.gov The TmrD structure revealed significant similarity to nucleoside monophosphate kinases and chloramphenicol (B1208) phosphotransferase, suggesting a possible mode of action via phosphorylation of tunicamycin (B1663573). nih.gov The structure showed a core globular region with a large cleft containing a conserved Walker A sequence. nih.gov

Despite its power, X-ray crystallography provides a snapshot of a protein in a particular crystalline condition, which may not fully capture the dynamic nature of proteins. nih.gov Obtaining suitable crystals can also be laborious or impossible for some proteins. nih.gov

Cryo-Electron Microscopy (Cryo-EM) of TmrB-Containing Protein Complexes

Cryo-electron microscopy (Cryo-EM) is an established technique for determining the 3D structural information of biomolecules, including proteins and protein complexes, often at near-atomic resolution. nih.govresearchgate.net It involves freezing samples in vitreous ice and using electron microscopy to capture detailed images. nih.gov Cryo-EM is particularly useful for studying large complexes, flexible species, and membrane proteins that may be difficult to crystallize. nih.govresearchgate.net

A cryo-EM structure of the TmrAB complex was published in 2015 with an 8 Å resolution. nih.gov More recent advances in single-particle cryo-EM have enabled structural characterization at subnanometer and even near-atomic resolutions (1.4-3 Å), even for challenging targets like TmrAB due to its smaller size (∼135 kDa) and pseudosymmetry compared to larger, more symmetric proteins. nih.govresearchgate.net The subnanometer resolution cryo-EM structure of TmrAB in a nucleotide-free inward-facing state showed unambiguously resolved helices in the transmembrane and nucleotide-binding domains, allowing for the determination of a reliable model. Cryo-EM can encounter challenges with intrinsically disordered proteins or those lacking well-defined structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that utilizes the magnetic properties of atomic nuclei to reveal information about the structure, identity, concentration, and behavior of molecules. nih.gov It is uniquely suited for quantifying protein dynamics over a wide range of timescales under equilibrium conditions. NMR can provide residue-specific information about protein dynamics and characterize transiently populated conformations.

Solution NMR is used for samples in solution, while solid-state NMR (particularly MAS NMR) is applied to insoluble proteins and protein assemblies, allowing examination of both static structures and conformational dynamics, and unveiling structural details invisible to other techniques due to dynamic disorder. nih.gov NMR spectroscopy is pivotal for understanding protein dynamics and interactions, which are central to protein function. nih.gov It can provide kinetic, thermodynamic, and structural information on the interconversion between a protein's ground state and low-energy conformers. The wealth of dynamical information from NMR extends molecular descriptions beyond static structures to ensembles of interconverting conformations.

Advanced Biophysical Techniques for Protein Characterization

Spectroscopic Methods: Circular Dichroism (CD), Intrinsic Tryptophan Fluorescence (ITF), Fourier Transform Infrared (FT-IR) Spectroscopy

Spectroscopic methods are valuable for probing the structural elements and conformational changes of proteins.

Circular Dichroism (CD): CD spectroscopy is a technique used to determine the secondary structure content of proteins (e.g., alpha-helices, beta-sheets) and monitor conformational changes upon changes in temperature, pH, or ligand binding. While not specifically detailed for TmrB in the provided search results, CD is a standard technique in protein characterization.

Intrinsic Tryptophan Fluorescence (ITF): Intrinsic protein fluorescence primarily arises from the aromatic amino acid tryptophan, which can be selectively excited at wavelengths between 295 and 305 nm. Tryptophan fluorescence is highly sensitive to its local environment, making it a valuable probe for studying protein structure and conformational changes. Changes in emission spectra, intensity, or lifetime can indicate protein conformational transitions, subunit association, ligand binding, or denaturation. ITF analysis is a label-free technique, preserving the native structure and function of proteins. It offers high sensitivity for detecting subtle structural changes.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful technique for obtaining infrared spectra of absorption or emission, used to identify functional groups and analyze molecular structures. In the context of proteins, FT-IR is widely used to investigate secondary structure and local conformational changes. A typical protein IR spectrum contains amide bands (amide I and amide II) that are sensitive to secondary structure due to their involvement in hydrogen bonding within the peptide backbone. FT-IR is a quick, non-destructive technique that requires minimal sample preparation and can be applied to various protein sample forms, including powders, solutions, and colloids. It allows for the determination of secondary structure information based on the analysis of amide band peaks.

Light Scattering Techniques: Dynamic Light Scattering (DLS), Static Light Scattering (SLS), Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS)

Light scattering techniques are essential for characterizing the size, molecular weight, and aggregation state of proteins in solution.

Dynamic Light Scattering (DLS): DLS, also known as photon correlation spectroscopy (PCS) or quasi-elastic light scattering (QELS), determines the size and size distribution of particles or molecules in solution by measuring the rapid changes in scattered light intensity caused by Brownian motion. Smaller particles diffuse faster, causing scattered light intensity to change more quickly. DLS is a quick, label-free, and non-destructive method used to assess the size and purity of proteins, detect soluble and insoluble aggregates, and evaluate colloidal and thermal stability. It is particularly useful for submicron particles and can detect even rare aggregates due to their intense light scattering.

Static Light Scattering (SLS): SLS measures the intensity of scattered light as a function of the scattering angle to obtain information on the scattering source. The intensity of scattered light is proportional to the product of the concentration and the weight-averaged molar mass (Mw) of macromolecules in solution. SLS is a widely used technique for determining the weight average molecular weight and, in some cases, the size (radius of gyration, Rg) of macromolecules. By measuring scattering intensity at various concentrations, the second virial coefficient (A2) can be calculated, providing insights into protein interactions. SLS is valuable for assessing protein aggregation and stability, as an increase in molecular weight due to aggregation directly increases scattered intensity. Composition gradient static light scattering (CG-MALS) employs SLS to quantify reversible protein association and determine stoichiometry and equilibrium association constants without sample modifications.

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS): SEC-MALS combines size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to determine the absolute molar mass and size of macromolecules in solution, independent of elution volume or reference standards. SEC separates molecules based on their hydrodynamic volume, while MALS measures the light scattered at multiple angles to determine the weight-averaged mass (Mw) and potentially the radius of gyration (Rg). This combination is particularly useful for characterizing the oligomeric state and purity of proteins, including membrane proteins in detergent micelles, and for determining the molar mass of components in a complex. SEC-MALS overcomes limitations of traditional SEC which relies on calibration standards and can be affected by protein conformation or interactions with the column. By using additional detectors like UV and refractive index detectors, SEC-MALS can also determine the mass and weight-fraction of modifiers like detergents or glycans.

Data Tables

While interactive data tables cannot be generated in this format, key research findings and data points from the search results are presented below in a structured table format for clarity.

TechniqueProtein/Complex StudiedResolution/Information ProvidedKey Findings/ApplicationsSource Index
X-ray CrystallographyTmrAB2.7 Å resolutionPocket in TmrB with 5 arginine residues identified. nih.gov nih.gov
X-ray CrystallographyTmrD (homolog)1.95 Å resolutionFirst structure of tunicamycin-resistance family member; similarity to phosphotransferases. nih.gov nih.gov
Cryo-EMTmrAB8 Å resolution (2015), Subnanometer/near-atomic resolution laterStructure determination of the complex, including in an inward-facing state. nih.gov nih.gov
NMR SpectroscopyProteins generallyAtomic resolution dynamicsCharacterization of protein dynamics, conformational changes, and transient states. nih.gov nih.gov
Intrinsic Tryptophan Fluorescence (ITF)Proteins generallyChanges in intensity, emission wavelength, lifetimeProbing protein structure, conformational changes, ligand binding, and stability.
FT-IR SpectroscopyProteins generallyAmide I and II band analysisDetermination of protein secondary structure and conformational changes.
DLSProteins generallyHydrodynamic size, size distributionAssessment of protein size, purity, aggregation state, and stability.
SLSProteins generallyWeight average molecular weight (Mw), Radius of gyration (Rg)Determination of molecular weight, size, aggregation, and protein interactions.
SEC-MALSProteins generally (including membrane proteins)Absolute molecular weight (Mw), size, oligomeric stateAccurate determination of molecular weight and size in solution, analysis of complexes.

Compound Names and PubChem CIDs

Calorimetric Approaches: Differential Scanning Calorimetry (DSC), Differential Scanning Fluorimetry (DSF)

Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) are valuable techniques for assessing protein stability and thermal unfolding. DSC measures the heat absorbed or released during protein unfolding, providing thermodynamic parameters such as the melting temperature (Tm), enthalpy change (ΔH), and heat capacity change (ΔCp). malvernpanalytical.comnih.govnih.govbibliotekanauki.pl Tm, the temperature at which 50% of the protein is unfolded, is a widely used indicator of thermal stability. malvernpanalytical.comnih.gov DSC can also be used to screen for conditions that enhance protein stability or to study ligand binding by observing shifts in the unfolding profile. nih.gov

DSF, also known as Protein Thermal Shift Assay, monitors protein unfolding by detecting changes in fluorescence emission as the temperature increases. photophysics.commosbri.euunchainedlabs.comharvard.edu This technique often utilizes fluorescent dyes that bind to hydrophobic regions exposed upon unfolding, or it can measure changes in the intrinsic fluorescence of tryptophan and tyrosine residues. photophysics.comunchainedlabs.comharvard.edu DSF is particularly useful for high-throughput screening of protein stability under different conditions or in the presence of potential ligands, as ligand binding can lead to a shift in the protein's melting temperature. photophysics.commosbri.euharvard.edu

While these calorimetric methods are broadly applicable to protein studies, specific detailed research findings utilizing DSC or DSF solely on this compound were not prominently available in the provided search results. However, given tmrB is a protein, these techniques would be instrumental in determining its thermal stability, identifying optimal conditions for its handling and storage, and assessing the impact of mutations or interactions on its structural integrity. DSC can provide a comprehensive thermodynamic profile of tmrB unfolding, while DSF offers a faster, lower-sample-consumption approach suitable for screening various conditions or potential binding partners. malvernpanalytical.comharvard.edu

Hydrodynamic and Mass-Based Techniques: Analytical Ultracentrifugation (AUC), Mass Photometry

Hydrodynamic and mass-based techniques provide information about the size, shape, molecular weight, and oligomeric state of proteins in solution.

Analytical Ultracentrifugation (AUC) is a classical technique that characterizes macromolecules by analyzing their sedimentation behavior in a centrifugal field. researchgate.netbeckman.comdanaher.com AUC can be performed in two main modes: sedimentation velocity (SV) and sedimentation equilibrium (SE). researchgate.netnih.gov SV-AUC provides information on the size distribution, shape, and heterogeneity of a sample, while SE-AUC is used to determine the molecular weight and study reversible associations. researchgate.netbeckman.comdanaher.com AUC is a powerful tool for studying protein aggregation states, characterizing protein-protein interactions, and determining the stoichiometry of complexes in solution without the need for labeling or immobilization. researchgate.netbeckman.comdanaher.com

Research has utilized AUC to study the TmrAB complex, a heterodimer of TmrA and TmrB. AUC experiments revealed that TmrAB exists as a heterodimer in solution under specific detergent conditions. researchgate.netnih.gov AUC was also employed to examine the behavior of TmrA in different detergents to optimize its purification, demonstrating the technique's utility in membrane protein studies. nih.govnih.gov While these studies focus on the complex or TmrA, AUC could similarly be applied to isolated this compound to determine its oligomeric state, assess its homogeneity, and investigate its interactions with other molecules if tmrB can be studied independently.

Mass Photometry is a relatively new single-molecule technique that measures the mass of individual biomolecules in solution by quantifying the light scattered when they land on a surface. refeyn.combiorxiv.org This label-free method allows for rapid analysis of sample purity, homogeneity, and the oligomerization state of proteins. refeyn.comrefeyn.combiorxiv.org Mass photometry is particularly useful for studying biomolecular interactions and complex assembly by directly measuring the masses of interacting species. refeyn.combiorxiv.orgnih.gov It can be applied to a wide range of biomolecules, including membrane proteins in the presence of membrane mimetics like detergents. refeyn.com

Mass photometry could provide valuable information about the mass distribution and oligomeric state of this compound in solution. It can help determine if this compound exists as a monomer, forms homodimers or higher-order oligomers, and assess the purity of a tmrB sample. The technique's ability to analyze samples in solution and its compatibility with detergents make it suitable for studying tmrB, particularly if it is a membrane-associated protein. refeyn.com

Here is a summary of the applications of these techniques:

TechniqueInformation ProvidedRelevance to this compound Study
Differential Scanning CalorimetryThermal stability (Tm), unfolding thermodynamics (ΔH, ΔCp), ligand binding effectsAssessing tmrB stability, optimizing conditions, studying interactions affecting stability.
Differential Scanning FluorimetryThermal stability (Tm), ligand binding effects, high-throughput screeningRapid screening of tmrB stability, identifying stabilizing conditions or binding partners.
Analytical UltracentrifugationMolecular weight, size distribution, shape, oligomeric state, interactions, aggregationDetermining tmrB oligomerization, assessing sample homogeneity, studying protein-protein interactions.
Mass PhotometryMolecular mass of single molecules, mass distribution, oligomeric state, interactionsDirect mass measurement of tmrB, analyzing oligomeric states, studying interactions at single-molecule level.

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics and affinity of biomolecular interactions in real-time. researchgate.netnih.govbio-rad.comspringernature.com In a typical SPR experiment, one binding partner (ligand) is immobilized on a sensor surface, and the other partner (analyte) flows over the surface. researchgate.netbio-rad.com Binding events cause a change in the refractive index near the sensor surface, which is detected as an SPR signal. researchgate.netbio-rad.com By monitoring the association and dissociation of the analyte, SPR allows for the determination of kinetic parameters (association rate constant ka and dissociation rate constant kd) and the equilibrium dissociation constant (KD). researchgate.netnih.govspringernature.com

SPR is widely used to study protein-protein interactions, protein-small molecule interactions, and protein-nucleic acid interactions. researchgate.netnih.govnih.gov Its ability to provide real-time kinetic data is crucial for understanding the dynamics of binding events. researchgate.netnih.gov

SPR could be applied to study the interaction kinetics of this compound with various molecules, such as potential binding partners (e.g., TmrA to confirm heterodimer formation kinetics if studied independently, or other proteins), substrates, or inhibitors. By immobilizing this compound on the sensor chip and flowing different concentrations of an analyte, the binding affinity and kinetics of the interaction can be determined. This would provide quantitative data on how strongly and how quickly this compound interacts with its binding partners, which is essential for understanding its biological function.

Computational Approaches in this compound Structural and Functional Analysis

Computational methods complement experimental techniques by providing theoretical insights into protein structure, dynamics, and interactions.

Molecular Dynamics (MD) Simulations for Conformational States and Ligand Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time based on physical laws. mdpi.comnih.govspringernature.com MD simulations can provide detailed information about the conformational states of a protein, its flexibility, and how it interacts with other molecules, such as ligands or membranes. unibas.chnih.govnih.govmit.edu By simulating protein dynamics at an atomic level, MD can capture conformational changes and transient states that may be difficult to observe experimentally. mdpi.com

MD simulations are particularly useful for studying protein-ligand interactions, allowing researchers to investigate binding pathways, analyze the stability of protein-ligand complexes, and estimate binding free energies. researchgate.netnih.govnih.gov They can also be used to explore the effects of mutations on protein structure and dynamics.

MD simulations could be employed to study the dynamic behavior of this compound, both in isolation and in complex with other molecules. This could include simulating the conformational flexibility of tmrB, understanding how it interacts with the lipid bilayer if it is a membrane protein component, and investigating its interactions with potential substrates or inhibitors at an atomic level. MD simulations could provide insights into how ligand binding affects the conformation of tmrB and the stability of the complex.

Homology Modeling and Predictive Structural Analysis

Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on the known experimental structure of a related homologous protein (template). wikipedia.orgresearchgate.net This method relies on the principle that proteins with similar amino acid sequences tend to have similar structures. wikipedia.org By aligning the sequence of the target protein (tmrB) with the sequence of a homologous protein with a known structure, a structural model of tmrB can be built. wikipedia.org

Homology modeling is a valuable tool when experimental structures are not available, providing a starting point for further structural and functional studies. wikipedia.org The quality of the homology model depends on the sequence identity between the target and template proteins. wikipedia.org

If an experimental structure of this compound is not available, homology modeling could be used to generate a predictive structural model. This would involve searching for homologous proteins with known structures in databases like the Protein Data Bank (PDB) and using alignment and modeling software to build a 3D model of tmrB. expasy.org This predictive structure could then be used for various downstream analyses, such as identifying potential binding pockets or as a starting structure for MD simulations or docking studies. Predictive structural analysis methods can also be used to analyze protein stability upon mutation. nih.gov

Docking Studies of Ligands with TmrB Binding Pockets

Docking studies are computational methods used to predict the preferred orientation and binding affinity of a ligand to a protein receptor. nih.govnih.gov These studies aim to find the optimal binding pose of a ligand within a protein's binding pocket and estimate the strength of the interaction. nih.govnih.gov Docking can be used to screen libraries of potential ligands to identify molecules that are likely to bind to a protein target. nih.gov

Identifying ligand-binding sites or pockets on the protein surface is a crucial step in docking studies. nih.govbioinformaticsreview.com Computational tools can be used to predict these binding pockets based on the protein's 3D structure. nih.govbioinformaticsreview.com

Docking studies could be performed to investigate the potential interactions of various ligands with this compound. This would involve using a structural model of tmrB (either experimental or a homology model) and computational docking software to predict how potential substrates, inhibitors, or other interacting molecules might bind to tmrB and where the binding pockets are located. nih.govnih.govmdpi.com Docking studies can provide insights into the molecular basis of tmrB-ligand interactions and help prioritize molecules for experimental validation. Research has shown that Bacillus subtilis TmrB is known to bind tunicamycin mcmaster.ca, suggesting that docking studies could be used to explore the interaction of tunicamycin and its analogs with this compound from other organisms.

Recombinant Protein Production and Purification Strategies

Obtaining pure, stable, and active TmrB is a foundational step for any biochemical or structural investigation. As a membrane protein, its production and purification present challenges related to expression, solubility, and stability outside its native lipid environment. nih.gov

Escherichia coli remains the most widely used host for the recombinant production of membrane proteins like TmrB due to its rapid growth, low cost, and the availability of extensive molecular tools. nih.gov Protocols developed for the TmrA subunit provide a robust template for TmrB expression. Typically, the gene encoding TmrB, often with a C-terminal hexahistidine (His) tag for purification, is cloned into an expression vector such as pET15D. nih.gov This vector is then transformed into a suitable E. coli strain, commonly BL21 (DE3). nih.gov

Expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. nih.gov To maximize the yield of correctly folded and membrane-inserted protein, expression conditions are carefully optimized. This often involves inducing protein expression with a moderate concentration of IPTG (e.g., 0.5 mM) and incubating the culture at a reduced temperature, such as 20°C, for an extended period (e.g., overnight). nih.govresearchgate.net These conditions slow down protein synthesis, which can prevent the formation of non-functional aggregates known as inclusion bodies and promote proper insertion into the bacterial cell membrane. embl.org

ParameterConditionPurposeReference
Host System Escherichia coli BL21 (DE3)High-level protein expression under T7 promoter control. nih.gov
Vector pET15D with C-terminal His-tagProvides ampicillin (B1664943) resistance and an affinity tag for purification. nih.gov
Culture Medium Luria-Bertani (LB) with ampicillin (100 µg/mL)Selects for plasmid-containing cells and supports growth. nih.gov
Induction 0.5 mM IPTGInduces expression of the T7 RNA polymerase and target protein. nih.gov
Expression Temp. 20°CPromotes proper protein folding and membrane insertion. nih.govresearchgate.net
Expression Time OvernightAllows for sufficient accumulation of the target protein. researchgate.net

Table 1: Optimized conditions for the recombinant expression of TmrB in E. coli, based on protocols for the homologous TmrA protein.

Following expression, TmrB must be extracted from the E. coli cell membrane. sigmaaldrich.com This is achieved through solubilization, a critical process where detergents are used to disrupt the lipid bilayer and form detergent micelles around the hydrophobic transmembrane domains of the protein. sigmaaldrich.com The choice of detergent is paramount, as it must be strong enough to extract the protein while gentle enough to maintain its native structure and function. nih.gov

For the related TmrA protein, a comparative analysis of different nonionic detergents showed that n-dodecyl-β-D-maltopyranoside (DDM) was more suitable for purification than octyl-β-D-glucoside (OG) or Triton X-100. nih.govresearchgate.net The solubilization procedure involves isolating the cell membranes via ultracentrifugation, followed by incubation with a buffer containing the chosen detergent (e.g., 1% w/v DDM). nih.gov

Once solubilized, the protein-detergent complexes can be used for functional studies or reconstituted into a more native-like lipid environment, such as liposomes or nanodiscs. nih.govresearchgate.net Reconstitution involves mixing the solubilized protein with phospholipids (B1166683) and then removing the detergent, often through dialysis or the addition of adsorbent polystyrene beads. nih.govresearchgate.net This process yields proteoliposomes, where the protein is embedded in a spherical lipid bilayer, which is often necessary to perform functional transport assays. nih.gov

DetergentTypeObservations for TmrAReference
DDM NonionicEfficient purification, suitable for subsequent UV absorbance measurements. nih.govresearchgate.net
Triton X-100 NonionicComparable yield and purity to DDM, but interferes with UV absorbance. nih.govresearchgate.net
OG NonionicYielded much lower protein abundance compared to DDM and Triton X-100. nih.govresearchgate.net

Table 2: Comparison of detergents for the solubilization and purification of the TmrA protein, providing guidance for TmrB research.

After solubilization, TmrB is purified from the lysate using a combination of chromatographic techniques. embl.org A common and effective strategy involves a two-step process: affinity chromatography followed by size-exclusion chromatography (SEC). nih.gov

Affinity chromatography is used as the initial capture step. If TmrB is expressed with a hexahistidine tag, the solubilized protein is passed over a column containing a resin with immobilized nickel ions (Ni-NTA). nih.gov The His-tag binds specifically to the nickel, retaining TmrB on the column while other proteins are washed away. The purified protein is then eluted using a high concentration of imidazole, which competes with the His-tag for binding to the resin. nih.gov

The eluate from the affinity column is then subjected to size-exclusion chromatography (SEC). This technique separates molecules based on their size and shape. nih.gov The sample is passed through a column packed with a porous resin; larger molecules (like the TmrB-detergent micelle) pass through more quickly, while smaller contaminants are retained. SEC serves the dual purpose of removing remaining impurities and buffer-exchanging the protein into a final buffer suitable for storage or functional assays. nih.govresearchgate.net The purity of the protein at each stage is assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net

In Vitro Functional Assay Development and Implementation

With purified TmrB, its functional properties can be investigated. As an ABC transporter, its core functions involve ATP hydrolysis to power the transport of substrates. nih.govbiorxiv.org

The engine of the TmrAB transporter is its ability to bind and hydrolyze ATP. The rate of this reaction can be measured in vitro to determine key kinetic parameters. The ATPase activity of the purified TmrAB complex is typically measured by quantifying the release of inorganic phosphate (B84403) (Pi) over time.

For the TmrAB complex, studies have shown that ATP hydrolysis is primarily driven by the catalytic site in the TmrA subunit, as mutations in the key catalytic residue of TmrB (D500N) did not significantly alter activity. researchgate.net In contrast, mutating the equivalent residue in TmrA (E523Q) reduced the ATPase activity by 70-fold. researchgate.net Kinetic analysis of the wild-type TmrAB complex revealed a Michaelis constant (Km) for ATP of 0.9 ± 0.2 mM and a turnover number (kcat) of 8.8 ± 0.9 s⁻¹. researchgate.net These assays can be performed using various methods, including colorimetric assays that detect phosphate or proton NMR-based methods that directly monitor the conversion of ATP to ADP. nih.gov

TmrAB VariantKm (mM)kcat (s⁻¹)Key FindingReference
Wild Type 0.9 ± 0.28.8 ± 0.9Baseline activity of the complex. researchgate.net
TmrA(E523Q) -~0.1370-fold reduction in activity, confirming TmrA's catalytic role. researchgate.net
TmrB(D500N) Not significantly alteredNot significantly alteredTmrB's nucleotide-binding site is not the primary site of hydrolysis. researchgate.net

Table 3: Kinetic parameters of ATP hydrolysis for the TmrAB complex and its catalytic mutants.

To investigate the interaction of TmrB with specific substrates or inhibitors like tunicamycin, binding assays are essential. While TmrAB is characterized as a peptide transporter, the methodologies to study small molecule binding are broadly applicable. pnas.org

Photoaffinity Cross-linking is a powerful technique to identify direct binding interactions. nih.gov In this method, a version of the ligand (e.g., tunicamycin) is synthesized with a photo-reactive group. This ligand is incubated with the purified this compound. Upon exposure to UV light, the photo-reactive group forms a covalent bond with amino acid residues in the binding pocket of the protein. nih.gov The covalently linked protein-ligand complex can then be identified by SDS-PAGE and analyzed by mass spectrometry to map the precise binding site. nih.gov

Affinity Chromatography can also be used to demonstrate binding. In this approach, tunicamycin is immobilized on a chromatographic resin. The purified this compound is then passed over this column. If TmrB binds to tunicamycin, it will be retained on the resin. The protein can then be eluted by washing the column with a solution of free tunicamycin, which competes for binding and displaces the protein from the resin. This method provides qualitative evidence of an interaction.

Experimental Methodologies for Tmrb Protein Research

The study of the TmrB protein, a component of the TmrAB ABC transporter, necessitates a range of sophisticated experimental techniques to elucidate its structure, function, and regulation. These methodologies span from biochemical assays that measure its transport activity to genetic manipulations that probe the roles of specific amino acid residues.

Future Directions and Translational Implications in Tmrb Protein Research

Elucidation of Uncharacterized TmrB Protein Functions and Regulatory Networks

Future research must prioritize the exploration of TmrB functions beyond its established role in antibiotic resistance and the intricate networks that govern its expression.

Uncharacterized Functions: The this compound is known to be an ATP-binding membrane protein that confers resistance to tunicamycin (B1663573) in Bacillus subtilis. nih.govresearchgate.net Its mechanism involves an N-terminal ATP-binding domain and a C-terminal amphiphilic alpha-helix essential for membrane anchoring. nih.govnih.gov While its direct binding to tunicamycin has been demonstrated, suggesting a mechanism of sequestration or transport, its potential involvement in other cellular processes is unknown. nih.gov Future studies could investigate whether TmrB has substrates other than tunicamycin or if its ATP-binding and hydrolysis activity plays a role in other physiological pathways, such as cell wall homeostasis or stress response, independent of antibiotic exposure.

Regulatory Networks: It is predicted that increased expression of the tmrB gene leads to tunicamycin resistance. nih.govresearchgate.net However, the specific molecular mechanisms and regulatory networks controlling tmrB gene expression are not well understood. Understanding these networks is crucial for a complete picture of how bacteria respond to cell wall-targeting antibiotics. nih.gov Future research should aim to identify the transcription factors that activate or repress tmrB expression. youtube.com Modern computational frameworks, combined with transcriptomic datasets from experiments like transcription factor knockout studies, could be employed to infer a global transcriptional regulatory network for B. subtilis that includes TmrB, providing novel functional insights. embopress.orgplos.org Such analyses could reveal the environmental or cellular cues that trigger TmrB production and how its regulation is integrated with other cellular pathways. nih.govharvard.edu

Exploration of this compound Interactions with Novel Molecular Partners

Identifying the proteins that interact with TmrB is a critical step toward understanding its full functional context. The network of protein-protein interactions (PPIs) in which TmrB participates is likely key to its function and regulation. nih.govfrontiersin.org

The TmrB interactome remains largely uncharted territory. Research has shown that in some systems, TmrB may form a heterodimer with a partner protein, TmrA, to function as an ABC transporter. nih.govresearchgate.net This known interaction provides a starting point, but it is crucial to explore other potential binding partners. A variety of high-throughput experimental methods are available to map these interactions comprehensively. nih.govyoutube.com

Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be used to isolate TmrB from the cell membrane along with its stable binding partners. utmb.edu For more transient or weak interactions, proximity-dependent labeling methods like BioID, which tags proteins in the immediate vicinity of a bait protein, would be highly effective. youtube.com These approaches have the potential to uncover novel regulators, substrates, or downstream effectors of TmrB activity. Elucidating this network will provide a more holistic view of the protein's role within cellular physiology. nih.govnih.gov

Potential Classes of TmrB Interacting Partners:

Potential Partner ClassHypothesized Function in TmrB NetworkRelevant Investigative Techniques
Regulatory Proteins (e.g., Kinases, Phosphatases)Modulate TmrB activity or stability via post-translational modifications.AP-MS, Yeast Two-Hybrid, Proximity Labeling (BioID)
Other Transporter ComponentsForm larger transport complexes to move substrates across the membrane.Co-immunoprecipitation, Blue Native PAGE, AP-MS
Cell Wall Synthesis EnzymesCoordinate antibiotic resistance with cell wall repair and maintenance.Proximity Labeling (BioID), Crosslinking Mass Spectrometry (XL-MS)
Chaperone ProteinsAssist in the correct folding and insertion of TmrB into the cell membrane.Co-immunoprecipitation, AP-MS

Development of Advanced Methodologies for this compound Study

As a membrane protein, TmrB presents significant technical challenges for purification and structural analysis. nih.gov The development and application of advanced biophysical and structural biology techniques are essential to overcome these hurdles and gain high-resolution insights into its mechanism. wiley.commdpi.com

A critical first step is the optimization of protein purification. The stability of membrane proteins is highly dependent on the choice and concentration of detergents used to extract them from the lipid bilayer. nih.govresearchgate.net Analytical Ultracentrifugation (AUC) has proven to be a valuable tool for optimizing detergent conditions for the related TmrA protein, ensuring the purification of a homogenous and stable sample. nih.govresearchgate.net This can be combined with techniques like differential scanning fluorimetry (nanoDSF) and dynamic light scattering (DLS) to rapidly screen for optimal buffer and detergent conditions. nih.gov

For structural determination, X-ray crystallography remains a powerful tool, providing atomic-level detail, but it requires well-ordered crystals, which are notoriously difficult to obtain for membrane proteins. news-medical.netnih.gov Cryo-electron microscopy (cryo-EM) offers a significant advantage by not requiring crystallization, making it highly suitable for large protein complexes. news-medical.netnih.gov For smaller membrane proteins like TmrB or in cases where crystallization fails, solid-state NMR (ssNMR) spectroscopy is an emerging and powerful alternative that can determine high-resolution structures from microcrystals. nih.gov

Methodologies for this compound Characterization:

MethodologyApplication to TmrB ResearchType of Information Gained
Analytical Ultracentrifugation (AUC)Optimize purification protocols by assessing homogeneity and aggregation state in various detergents. nih.govresearchgate.netMolecular weight, purity, oligomeric state.
X-Ray CrystallographyDetermine the high-resolution 3D structure of TmrB, potentially in complex with ATP or tunicamycin. nih.govrcsb.orgAtomic coordinates, ligand binding sites, conformational states.
Cryo-Electron Microscopy (Cryo-EM)Determine the structure of TmrB, especially if it forms larger complexes with partners like TmrA. news-medical.netnih.govNear-atomic resolution 3D structure of protein complexes.
Solid-State NMR (ssNMR)Determine the structure of TmrB from non-diffracting microcrystals, overcoming a major bottleneck. nih.govAtomic-resolution structure and information on protein dynamics.
Mass PhotometryCharacterize the mass and oligomeric state of TmrB in solution without labels. nih.govAccurate mass of single molecules and complexes.

Potential Applications of this compound in Biotechnology

The robust resistance function of TmrB makes it an attractive component for various applications in biotechnology and synthetic biology. researchgate.net

Bioengineering of Resistance: The most direct application is the use of the tmrB gene as a tool for bioengineering resistance. It can serve as a powerful selectable marker in organisms that are sensitive to tunicamycin or other glycosylation inhibitors. In industrial biotechnology, microorganisms are often engineered to produce valuable compounds. If the production pathway is sensitive to or inhibited by tunicamycin-like compounds, introducing tmrB could protect the host organism, thereby increasing yield and process robustness. matabioengineering.comnih.gov

Synthetic Biology: In the field of synthetic biology, there is a constant need for well-characterized, orthogonal parts to build complex genetic circuits. nih.govspringernature.com The this compound and its corresponding gene could be incorporated as a functional module in synthetic circuits designed for cell-to-cell communication or environmental sensing. nih.govstanford.edu For instance, a circuit could be designed where the detection of a specific environmental toxin triggers the expression of TmrB, conferring a survival advantage and linking sensing to a functional output. researchgate.net

Bioremediation: While speculative, the substrate specificity of TmrB could be explored and potentially engineered for bioremediation purposes. If TmrB or its engineered variants can bind and sequester other toxic glycoside compounds from the environment, organisms expressing this protein could be deployed to clean up contaminated sites. This would require significant protein engineering to alter its substrate specificity, but it represents a novel and promising long-term research direction.

Q & A

Q. What is the primary mechanism by which TmrB confers tunicamycin resistance in Bacillus subtilis?

TmrB is an ATP-binding membrane protein that reduces intracellular tunicamycin (TM) levels, likely by acting as an efflux pump or blocking TM uptake. Its ATPase activity and membrane anchoring via a C-terminal amphiphilic α-helix are critical for this function. Mutagenesis studies show that disrupting the ATP-binding motif (GXXGXGKT) or the α-helix abolishes resistance, confirming their necessity .

Q. How is TmrB localized to the membrane despite lacking transmembrane domains?

TmrB lacks hydrophobic transmembrane regions but anchors to the membrane via its C-terminal 18-amino-acid amphiphilic α-helix. Mutations introducing proline residues or a premature stop codon in this region disrupt membrane association, releasing TmrB into the cytoplasm. Biochemical assays (e.g., urea, octylglucoside treatments) confirm its insertion into the lipid bilayer rather than peripheral binding .

Q. What experimental methods validate TmrB’s ATP-binding activity?

Photoaffinity cross-linking with azido-[α-³²P]ATP and competition assays with cold ATP are key methods. Wild-type TmrB binds azido-ATP, but mutants in the Walker A motif (e.g., TmrBA4–A7) lose this activity. Radiolabeling and SDS-PAGE analysis confirm specificity, with cold ATP blocking cross-linking, ruling out nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in TmrB’s ATP-binding mechanism, given its lack of a Walker B motif?

Unlike most ATPases, TmrB lacks the Walker B motif but retains ATP-binding via its Walker A sequence (GXXGXGKT). Structural studies suggest compensatory interactions, such as phenylalanine residues in the A motif (e.g., F15 in TmrB) stabilizing ATP binding. Mutant TmrBA8 (F15S) retains ATP-binding but loses resistance, indicating distinct roles for ATP hydrolysis and substrate transport .

Q. What strategies are recommended for analyzing TmrB’s oligomeric state and detergent interactions in structural studies?

Analytical ultracentrifugation (AUC) coupled with size-exclusion chromatography (SEC) and negative-stain electron microscopy (EM) can determine homogeneity and oligomerization. For TmrAB (a homolog), SEC-AUC revealed a monomeric heterodimer with a 116:1 detergent/protein ratio, critical for maintaining stability during structural analysis .

Q. How should conflicting data on TmrB’s cytoplasmic vs. membrane distribution be addressed?

Subcellular fractionation with differential centrifugation (e.g., French press disruption followed by ultracentrifugation) and SDS-PAGE analysis clarify localization. Overexpression in E. coli may cause cytoplasmic accumulation due to inclusion body formation, but membrane anchoring is confirmed via C-terminal mutagenesis and detergent solubilization assays .

Q. What methodologies are optimal for studying the functional role of TmrB’s C-terminal α-helix?

Site-directed mutagenesis (e.g., introducing proline residues or stop codons) combined with cellular fractionation and functional assays (e.g., TM resistance testing) are effective. Circular dichroism (CD) spectroscopy can verify α-helix disruption, while Schiffer-Edmundson helical wheel analysis predicts amphiphilicity .

Methodological Guidance

Q. How can researchers design experiments to distinguish between TmrB’s efflux pump activity and uptake inhibition?

  • Efflux assay: Measure intracellular TM levels via HPLC or radiolabeled TM in TmrB-expressing vs. knockout strains.
  • Uptake assay: Compare TM accumulation in membrane vesicles with/without ATP.
  • Competitive inhibitors: Use ATPase inhibitors (e.g., vanadate) to block efflux activity .

Q. What controls are essential for photoaffinity cross-linking experiments with azido-ATP?

  • Include cold ATP competition to confirm specificity.
  • Use Walker A motif mutants (e.g., TmrBA4) as negative controls.
  • Validate radiolabeling efficiency with SDS-PAGE autoradiography and Coomassie staining for protein loading .

Data Interpretation and Troubleshooting

Q. How should unexpected cytoplasmic localization of TmrB mutants be interpreted?

Cytoplasmic accumulation of C-terminal mutants (e.g., TmrBC1–C3) confirms the α-helix’s role in membrane anchoring. However, overexpression artifacts (e.g., inclusion bodies) require validation via solubility assays (e.g., octylglucoside treatment) and functional complementation tests in B. subtilis .

Q. Why might TmrB homologs (e.g., TmrAB) exhibit divergent oligomerization states?

Thermophilic TmrAB forms heterodimers, while mesophilic TmrB may require chaperones or post-translational modifications for stability. SEC-MALS (multi-angle light scattering) or cryo-EM can resolve such discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.